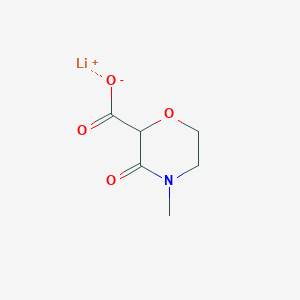
Ion 4-metil-3-oxomorfolina-2-carboxilato de litio(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate is a chemical compound with the molecular formula C6H8LiNO4 It is a lithium salt of 4-methyl-3-oxomorpholine-2-carboxylic acid
Aplicaciones Científicas De Investigación
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Lithium ions are known to interact with several biological targets, including enzymes like glycogen synthase kinase-3 and inositol monophosphatase .
Biochemical Pathways
Without specific information on “Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate”, it’s difficult to say which biochemical pathways it might affect. Lithium ions are known to impact several pathways, including those involved in the metabolism of inositol phosphates, cyclic amp, and glutamate .
Result of Action
Lithium ions can have neuroprotective effects, modulate gene expression, and stabilize neuronal activities .
Action Environment
Factors such as ph, temperature, and the presence of other ions can affect the action of lithium ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate typically involves the reaction of 4-methyl-3-oxomorpholine-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an inert atmosphere to prevent contamination and degradation of the product. The reaction conditions include:
Temperature: Room temperature
Solvent: Water or an appropriate organic solvent
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Reactant Purity: High-purity reactants to ensure product quality
Reaction Vessels: Stainless steel or glass-lined reactors to prevent contamination
Purification: Crystallization or recrystallization to obtain the pure product
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or alkylated derivatives
Comparación Con Compuestos Similares
Similar Compounds
Lithium Carbonate: Commonly used in the treatment of bipolar disorder.
Lithium Citrate: Another lithium salt with similar applications in medicine.
4-Methyl-3-oxomorpholine-2-carboxylic Acid: The parent acid of the compound.
Uniqueness
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate is unique due to its specific structure and properties, which may confer distinct biological and chemical activities compared to other lithium salts and related compounds.
Propiedades
IUPAC Name |
lithium;4-methyl-3-oxomorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4.Li/c1-7-2-3-11-4(5(7)8)6(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCASFWKMPJHOQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1CCOC(C1=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587154.png)
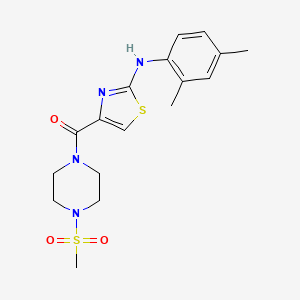
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2587157.png)
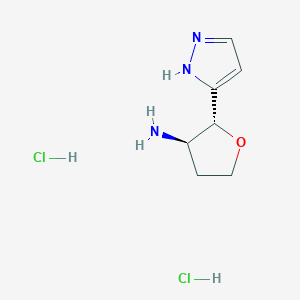
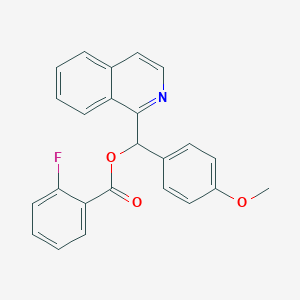
![N-(2,5-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2587160.png)
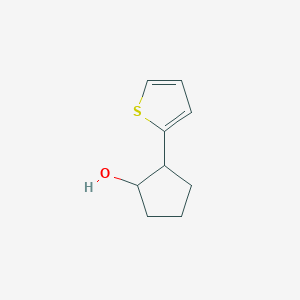
![2-[(5-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2587162.png)
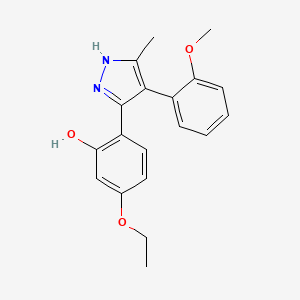
![2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B2587165.png)
![1-(3,5-dimethoxyphenyl)-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2587166.png)
![4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2587172.png)

![1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2587174.png)
